4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring substituted with a trifluoromethyl group and a methyl group, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride typically involves the reaction of morpholine with 4-methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or chloroform, and a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool in various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Alpha,Alpha,Alpha-Trifluoro-m-tolyl)piperazine
- 1-(α,α,α-Trifluoro-m-tolyl)piperazine hydrochloride
- N-methyl-3-phenyl-3-[(alpha,alpha,alpha-trifluoro-m-tolyl)oxy]propylamine hydrochloride
Uniqueness
4-Methyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine hydrochloride is unique due to the presence of both a trifluoromethyl group and a morpholine ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
31599-69-6 |
---|---|
Molekularformel |
C12H15ClF3NO |
Molekulargewicht |
281.70 g/mol |
IUPAC-Name |
4-methyl-2-[3-(trifluoromethyl)phenyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H14F3NO.ClH/c1-16-5-6-17-11(8-16)9-3-2-4-10(7-9)12(13,14)15;/h2-4,7,11H,5-6,8H2,1H3;1H |
InChI-Schlüssel |
BXZZFHFGUMMFMV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.